molecular formula C8H8BrNO2 B14095671 3-Bromo-2-hydroxy-5-methylbenzamide

3-Bromo-2-hydroxy-5-methylbenzamide

Cat. No.: B14095671
M. Wt: 230.06 g/mol
InChI Key: VPEXBZVIRYBHNQ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-methylbenzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with a hydroxyl group at position 2, a bromine atom at position 3, and a methyl group at position 5. The hydroxy group at position 2 enhances acidity and hydrogen-bonding capacity, while the bromine atom and methyl group contribute to steric and electronic effects .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

3-bromo-2-hydroxy-5-methylbenzamide

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(8(10)12)7(11)6(9)3-4/h2-3,11H,1H3,(H2,10,12)

InChI Key

VPEXBZVIRYBHNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-5-methylbenzamide typically involves the bromination of 2-hydroxy-5-methylbenzamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 3-Bromo-2-hydroxy-5-methylbenzamide may involve a multi-step process starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. Each step is optimized for yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-5-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydroxy-methylbenzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

3-Bromo-2-hydroxy-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom may participate in halogen bonding, further stabilizing the interaction with target proteins or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Substituent and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Groups
3-Bromo-2-hydroxy-5-methylbenzamide C₉H₈BrNO₂ ~244.08 (calc.) Br (3), OH (2), CH₃ (5) Benzamide, hydroxy
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide C₂₀H₁₄BrClNO₃ Not provided Br (5), Cl (2) Benzamide, chloro, chromenyl
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.145 Br (5), F (2), OMe (2-methoxyphenyl) Benzamide, fluoro, methoxy
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ ~219.01 (calc.) Br (5), F (4), OH (2) Aldehyde, hydroxy

Key Observations:

Bromine Position: The target compound’s bromine at position 3 distinguishes it from analogs with bromine at position 5 (e.g., compounds in ).

Hydroxy vs. Halogen/Methoxy : The hydroxyl group at position 2 in the target compound increases acidity (pKa ~8–10) compared to chloro (pKa ~-1) or fluoro (pKa ~3) substituents in analogs . This property favors hydrogen bonding in crystal structures or biological targets.

Methyl Group Influence : The methyl group at position 5 in the target compound introduces steric bulk, which may reduce solubility in polar solvents compared to analogs with smaller substituents (e.g., fluoro or methoxy).

Physicochemical and Reactivity Trends

Table 2: Theoretical Property Comparison
Property 3-Bromo-2-hydroxy-5-methylbenzamide 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Melting Point Not reported Not reported Not reported
Solubility (Polar Solvents) Moderate (hydroxy enhances H-bonding) Low (methoxy reduces polarity) High (aldehyde and hydroxy groups)
Reactivity Electrophilic substitution at C4/C6 Nucleophilic aromatic substitution at C2 (fluoro) Aldehyde oxidation susceptibility

Notes:

  • The target compound’s hydroxy group enables chelation or coordination chemistry, unlike chloro/fluoro analogs.
  • The methyl group at position 5 may sterically hinder reactions at adjacent positions (e.g., C4 or C6).

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